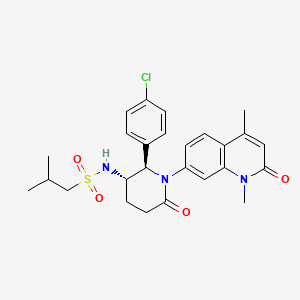

LP99

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LP99 是一种有效的、选择性的溴结构域蛋白 BRD7 和 BRD9 抑制剂。这些蛋白是人类 SWI/SNF 染色质重塑复合体的组成部分,通过改变染色质结构在调节基因表达中发挥至关重要的作用。 This compound已被证明可以破坏BRD7和BRD9与染色质的结合,使其成为研究这些蛋白在各种生物学过程中的功能的有价值工具 .

准备方法

合成路线和反应条件

LP99 的合成涉及几个关键步骤,从容易获得的起始原料开始。 合成路线通常包括以下步骤 :

喹啉核心形成: 合成从通过一系列反应形成喹啉核心开始,包括乙酰乙酸乙酯与苯胺衍生物的缩合,然后进行环化和氧化。

哌啶环的引入: 然后修饰喹啉核心以引入哌啶环。这一步涉及使用钯催化的 Buchwald-Hartwig 偶联反应将各种环状酰胺、氨基甲酸酯和脲连接到喹啉核心上。

最终修饰:

工业生产方法

虽然 this compound 的工业生产方法没有被广泛记录,但可以使用标准的有机合成技术扩大合成规模。

化学反应分析

反应类型

LP99 经历了几种类型的化学反应,包括:

取代反应: 将各种官能团引入喹啉核心和哌啶环涉及取代反应,通常由钯催化的偶联反应促进.

氧化还原反应:

常用试剂和条件

钯催化剂: 用于 Buchwald-Hartwig 偶联反应中,引入环状酰胺、氨基甲酸酯和脲.

氧化剂: 用于喹啉核心的形成.

还原剂:

主要产物

这些反应形成的主要产物是 this compound 本身,其特征在于其对 BRD7 和 BRD9 的有效且选择性的抑制 .

科学研究应用

Cancer Research

LP99 has been instrumental in elucidating the roles of BRD7 and BRD9 in oncogenesis. Studies have demonstrated that these proteins are recurrently mutated in various tumors, suggesting their involvement in tumorigenesis. The use of this compound has facilitated:

- Target Validation : By selectively inhibiting BRD9 and BRD7, researchers have been able to confirm their roles in regulating pro-inflammatory cytokine secretion and chromatin remodeling associated with cancer cell proliferation .

- Antitumor Activity : In xenograft models, this compound has shown potential antitumor effects, particularly in acute myeloid leukemia (AML) models .

Inflammation Studies

This compound's ability to modulate inflammatory responses makes it a valuable tool in studying cytokine regulation. Notably:

- Cytokine Secretion : Research indicates that this compound can decrease interleukin-6 (IL-6) secretion from lipopolysaccharide (LPS)-stimulated THP-1 cells, highlighting its potential for investigating inflammatory pathways .

- Mechanistic Insights : The compound's effects on BRD7 and BRD9 provide insights into how chromatin remodeling influences inflammation at the molecular level.

Epigenetic Research

This compound is classified as an epigenetic probe due to its role in modulating chromatin dynamics:

- Chromatin Dynamics : By disrupting the binding of BRD7 and BRD9 to chromatin, this compound serves as a tool for studying the epigenetic regulation of gene expression .

- Structural Studies : The co-crystal structure of this compound with BRD9 has been elucidated, aiding in the design of more potent inhibitors and understanding structure-activity relationships .

Case Study 1: Validation of BRD9 as a Therapeutic Target

A study utilized this compound to demonstrate that inhibiting BRD9 can disrupt its interaction with acetylated histones in cancer cells. This was achieved through fluorescence recovery after photobleaching (FRAP) assays, showing a dose-dependent effect on chromatin binding dynamics.

Case Study 2: Inhibition of Cytokine Production

In another investigation, this compound was used to assess its impact on cytokine production in immune cells. The results indicated that treatment with this compound significantly reduced IL-6 levels in stimulated THP-1 cells, suggesting its potential for therapeutic applications in inflammatory diseases.

Comparative Data Table

作用机制

LP99 通过选择性地与 BRD7 和 BRD9 的溴结构域结合来发挥其作用。这种结合会破坏这些蛋白与染色质之间的相互作用,从而导致基因表达发生改变。 This compound 的分子靶标是 BRD7 和 BRD9 的溴结构域,涉及的途径包括染色质重塑和基因调控 .

相似化合物的比较

与其他溴结构域抑制剂相比,LP99 在其对 BRD7 和 BRD9 的选择性和效力方面是独一无二的。类似的化合物包括:

生物活性

LP99, a quinolone-fused lactam compound, has emerged as a significant selective inhibitor of the bromodomains BRD7 and BRD9. This compound is noteworthy for its potential therapeutic applications, particularly in the context of epigenetic regulation and inflammatory responses. Below is a detailed overview of its biological activity, including research findings, case studies, and relevant data.

This compound was developed through a combination of structure-based design and biophysical characterization, which facilitated its synthesis and optimization. The compound has been shown to selectively inhibit BRD7 and BRD9 with binding affinities of 99 nM for BRD9 and a lower affinity for BRD7 . The mechanism of action involves disrupting the interaction between these bromodomains and acetylated histones, thereby influencing chromatin dynamics.

Key Findings from Research Studies

-

Inhibition of Bromodomain Activity :

- This compound effectively inhibits the association of BRD7 and BRD9 with acetylated histones in both in vitro and cellular contexts. This was demonstrated using bioluminescence resonance energy transfer (BRET) assays, where this compound reduced BRET signals in a dose-dependent manner .

- The compound exhibited cellular IC50 values in the low micromolar range, confirming its potency as an inhibitor .

- Non-Cytotoxicity :

- Role in Inflammatory Response :

Data Tables

The following table summarizes key data regarding the biological activity of this compound:

| Property | Value |

|---|---|

| Binding Affinity (BRD9) | 99 nM |

| Binding Affinity (BRD7) | 10-fold lower than BRD9 |

| IC50 (cellular) | Low micromolar range |

| Non-Cytotoxic Concentration | < 33 µM |

| Assays Used | BRET, FRAP |

Case Study 1: Inhibition Assays

In a study published in Angewandte Chemie, this compound was tested against various bromodomains to assess its selectivity. The results indicated that this compound selectively inhibited only BRD7 and BRD9 out of 48 tested bromodomains, highlighting its specificity as a research tool for studying these proteins .

Case Study 2: Inflammatory Cytokine Regulation

Another investigation focused on the impact of this compound on inflammatory cytokine secretion. Researchers found that treatment with this compound resulted in significant modulation of cytokine levels, suggesting that inhibiting BRD7/9 could be beneficial in conditions characterized by excessive inflammation .

属性

IUPAC Name |

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDRREOUMKACNJ-BKMJKUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。